

Wilforol C chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Wilforol C

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Wilforol C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wilforol C is a naturally occurring pentacyclic triterpenoid isolated from the medicinal plant *Tripterygium wilfordii*. This plant, also known as "Thunder God Vine," has a long history in traditional Chinese medicine for treating inflammatory and autoimmune diseases. **Wilforol C**, as a constituent of this plant, is of interest to the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and properties of **Wilforol C**, based on available scientific literature. It also outlines general experimental protocols for the isolation and characterization of triterpenoids from plant sources and discusses the known biological activities of related compounds from *Tripterygium wilfordii*.

Chemical Structure and Properties

Wilforol C is a complex organic molecule with the chemical formula $C_{30}H_{48}O_4$. Its structure features a five-ring system characteristic of triterpenoids. The systematic IUPAC name for **Wilforol C** is (4aS,6aR,6aS,6bR,8aR,9R,10R,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydronicene-4a-carboxylic acid.

The chemical and physical properties of **Wilforol C** are summarized in the table below. These properties are primarily based on computational models and data available in phytochemical

databases.

Property	Value	Source
Molecular Formula	C30H48O4	PubChem CID: 12302572
Molecular Weight	472.7 g/mol	PubChem CID: 12302572
IUPAC Name	(4aS,6aR,6aS,6bR,8aR,9R,10R,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydronicene-4a-carboxylic acid	PubChem CID: 12302572
Synonyms	(+)-Wilforol C, 3-Epihederagenol	PubChem CID: 12302572
Topological Polar Surface Area	77.8 Å ²	PubChem CID: 12302572
Hydrogen Bond Donor Count	3	PubChem CID: 12302572
Hydrogen Bond Acceptor Count	4	PubChem CID: 12302572
Rotatable Bond Count	2	PubChem CID: 12302572
XLogP3	6.8	PubChem CID: 12302572
PubChem CID	12302572	PubChem CID: 12302572

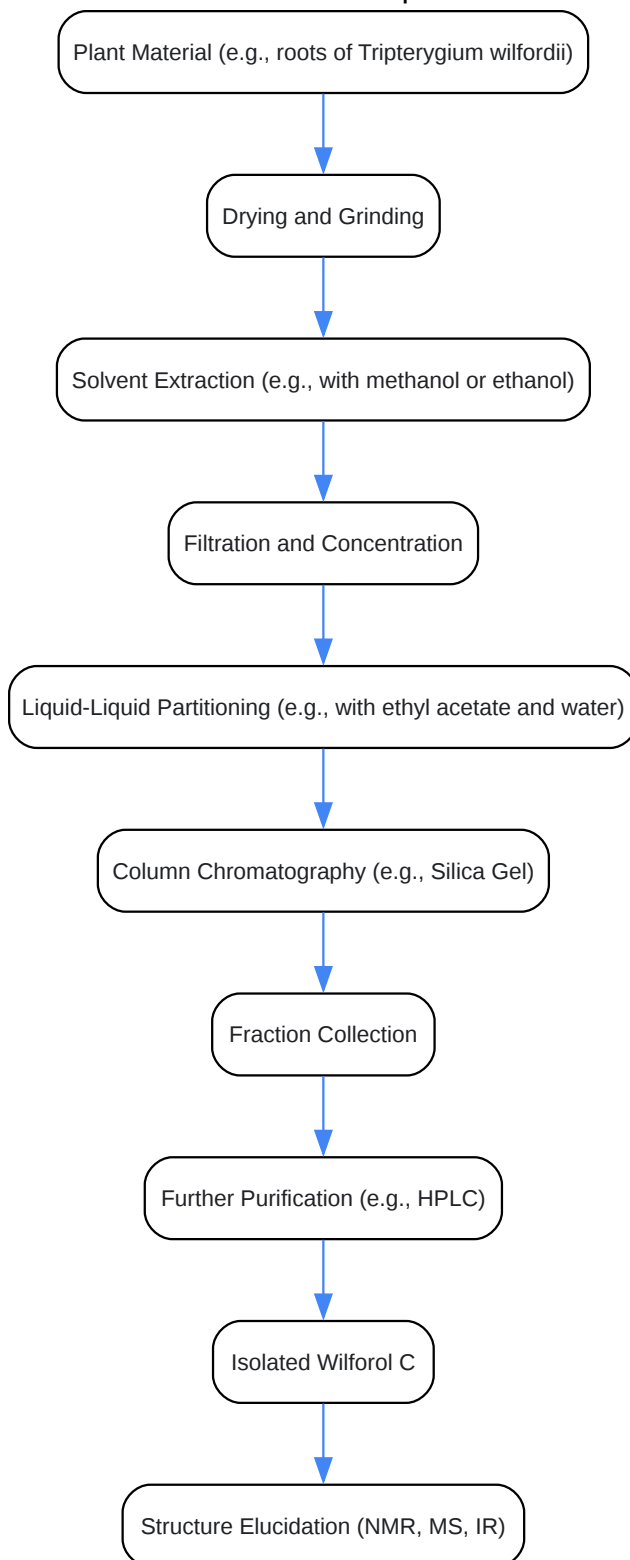
Experimental Protocols

Detailed experimental protocols for the specific isolation and characterization of **Wilforol C** are found in the primary literature that first described the compound, which is believed to be the 2000 Phytochemistry article by Duan et al. While the full text of this specific article is not publicly available through the conducted searches, this section outlines a general methodology for the extraction and purification of triterpenoids from plant material, based on common laboratory practices.

General Workflow for Triterpenoid Isolation

The following diagram illustrates a typical workflow for the isolation of triterpenoids like **Wilforol C** from a plant source such as *Tripterygium wilfordii*.

General Workflow for Triterpenoid Isolation



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A generalized workflow for isolating triterpenoids.

Methodological Details

- **Plant Material Collection and Preparation:** The roots of *Tripterygium wilfordii* are collected, washed, dried, and ground into a fine powder to increase the surface area for efficient extraction.
- **Extraction:** The powdered plant material is typically extracted with a polar solvent like methanol or ethanol at room temperature for an extended period or under reflux to enhance extraction efficiency. This process is often repeated multiple times to ensure complete extraction of the desired compounds.
- **Solvent Partitioning:** The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning. This step separates compounds based on their polarity. For triterpenoids, a common partitioning scheme involves suspending the crude extract in water and sequentially extracting with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Triterpenoids are often found in the ethyl acetate fraction.
- **Chromatographic Purification:** The enriched fraction is then subjected to various chromatographic techniques for further purification.
 - **Column Chromatography:** Silica gel column chromatography is a standard method for the initial separation of compounds. The column is eluted with a gradient of solvents, starting from a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).
 - **High-Performance Liquid Chromatography (HPLC):** Fractions containing the compound of interest are further purified using preparative HPLC, often with a reversed-phase column (e.g., C18) and a mobile phase typically consisting of a mixture of acetonitrile and water or methanol and water.
- **Structure Elucidation:** The structure of the purified compound is determined using a combination of spectroscopic methods:
 - **Mass Spectrometry (MS):** To determine the molecular weight and elemental composition.
 - **Infrared (IR) Spectroscopy:** To identify functional groups present in the molecule.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H -NMR and ^{13}C -NMR are crucial for determining the carbon-hydrogen framework of the molecule. Advanced 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of atoms and the stereochemistry of the molecule.

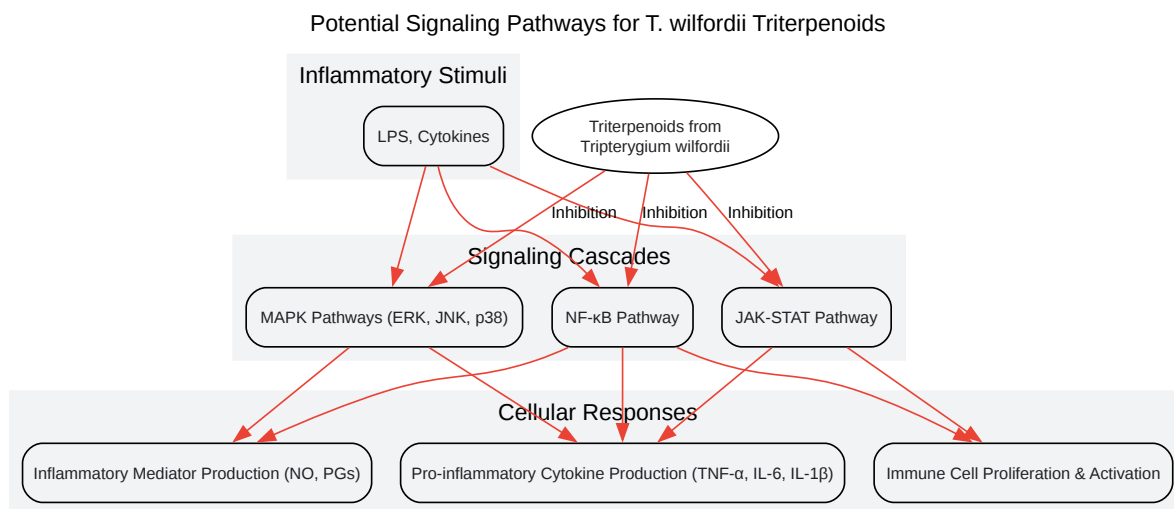
Biological Activity and Signaling Pathways

While many compounds isolated from *Tripterygium wilfordii* have demonstrated significant anti-inflammatory and immunosuppressive activities, specific biological data for **Wilforol C** is not extensively available in the public domain. The original 2000 paper by Duan et al. that is believed to describe **Wilforol C** noted that in their bioactivity analysis for cytokine production, only a known compound, dulcioic acid, showed a significant inhibitory effect.^[1] This suggests that in the assays performed in that study, **Wilforol C** may not have exhibited strong activity.

However, the general biological activities of triterpenoids from *Tripterygium wilfordii* are well-documented. These compounds are known to modulate various signaling pathways involved in inflammation and immune responses.

Potential Signaling Pathways for Triterpenoids from *Tripterygium wilfordii*

The following diagram illustrates some of the key signaling pathways that are known to be targeted by other bioactive compounds from *Tripterygium wilfordii*, and which could be relevant for future studies on **Wilforol C**.



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Potential signaling pathways targeted by *T. wilfordii* compounds.

Conclusion and Future Directions

Wilforol C is a structurally defined triterpenoid from *Tripterygium wilfordii*. While its chemical properties are documented, a significant gap exists in the understanding of its biological activities and mechanism of action. Future research should focus on the following areas:

- **Comprehensive Biological Screening:** Evaluating the anti-inflammatory, immunosuppressive, and cytotoxic activities of purified **Wilforol C** using a broad range of in vitro and in vivo models.
- **Mechanism of Action Studies:** Investigating the specific molecular targets and signaling pathways modulated by **Wilforol C** to understand how it exerts its biological effects.
- **Synthesis and Analogue Development:** Developing a total synthesis of **Wilforol C** would not only confirm its structure but also open avenues for the creation of novel analogues with

improved potency and reduced toxicity.

This technical guide provides a foundational understanding of **Wilforol C** for researchers. Further investigation into this natural product is warranted to fully elucidate its therapeutic potential.

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References

- 1. Triterpenoids from Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Wilforol C chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1631588#wilforol-c-chemical-structure-and-properties]

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